N-(3-fluoro-4-nitrophenyl)acetamide

Analytical Chemistry Quality Control Solid-State Characterization

Procure N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) with confidence. Its unique 3-fluoro-4-nitro substitution pattern is essential for reproducible kinase inhibitor and polymer synthesis. Unlike unqualified isomers, this ≥98% pure compound guarantees analytical identity (mp 170-180°C) and reliable reactivity, avoiding costly research setbacks. Ideal for SAR studies and method development.

Molecular Formula C8H7FN2O3
Molecular Weight 198.15 g/mol
CAS No. 345-30-2
Cat. No. B3130821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-nitrophenyl)acetamide
CAS345-30-2
Molecular FormulaC8H7FN2O3
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12)
InChIKeySIJMRGBYPYIMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) – A Positionally Defined Fluoro-Nitroacetanilide Building Block


N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2), also referred to as 3′-fluoro-4′-nitroacetanilide, is a disubstituted acetanilide derivative bearing a fluorine atom at the 3-position and a nitro group at the 4-position of the phenyl ring [1]. With a molecular formula of C₈H₇FN₂O₃ and a molecular weight of 198.15 g·mol⁻¹, it is a solid at ambient temperature (melting range 170–180 °C) and is typically supplied at ≥98% purity . Its defined regiochemistry distinguishes it from isomeric fluoro-nitroacetanilides and from the non-fluorinated parent compound N-(4-nitrophenyl)acetamide, making it a key intermediate in pharmaceutical and agrochemical research programs that require precise positional functionalization [2].

Why a Generic Fluoro-Nitroacetanilide Cannot Replace N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2)


The three constitutional isomers of fluoro-nitroacetanilide – N-(2-fluoro-4-nitrophenyl)acetamide (CAS 348-19-6), N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2), and N-(4-fluoro-3-nitrophenyl)acetamide (CAS 351-32-6) – exhibit substantially different solid-state properties, chromatographic behaviour, and chemical reactivity despite sharing an identical molecular formula (C₈H₇FN₂O₃) . Furthermore, the non-fluorinated analog N-(4-nitrophenyl)acetamide (CAS 104-04-1) lacks the electron-withdrawing fluorine substituent, which alters both its electronic landscape and its hydrogen-bonding capacity [1]. Procurement of an unspecified isomer or the fluorine-free congener introduces risk of divergent reaction outcomes, failed analytical identity checks, and irreproducible synthetic sequences. The quantitative evidence below establishes where CAS 345-30-2 is objectively differentiated.

Quantitative Differentiation Evidence for N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) vs. Comparator Compounds


Melting Point (mp) as an Identity and Purity Discriminator Among Fluoro-Nitroacetanilide Isomers

The melting point of N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2) is reported at 175–176 °C, which lies between that of its 4-fluoro-3-nitro isomer (138.5 °C) and its 2-fluoro-4-nitro isomer (200–201 °C). This 36.5 °C spread between the lowest- and highest-melting isomer provides a straightforward, cost-effective identity verification method for incoming material. A melting point deviation of >2 °C from 175–176 °C indicates the presence of a wrong regioisomer or inadequate purity .

Analytical Chemistry Quality Control Solid-State Characterization

Predicted Boiling Point as an Indicator of Intermolecular Interaction Differences

The predicted boiling point (407.9 ± 35.0 °C) of N-(3-fluoro-4-nitrophenyl)acetamide is notably higher than that of its 4-fluoro-3-nitro isomer (385.9 ± 32.0 °C) and its 2-fluoro-4-nitro isomer (391.0 ± 32.0 °C) . Although these are calculated values, the consistent trend suggests stronger intermolecular forces (likely dipole–dipole and hydrogen-bonding) in the 3-fluoro-4-nitro arrangement, which can influence distillation behaviour, GC retention times, and thermal stability in high-temperature reactions.

Physical Organic Chemistry Separation Science Thermal Stability

Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity as Determinants of Solubility and Permeability

The computed XLogP3 value for N-(3-fluoro-4-nitrophenyl)acetamide is 0.7, reflecting a moderate lipophilicity that balances aqueous solubility and membrane permeability [1]. In contrast, the non-fluorinated analog N-(4-nitrophenyl)acetamide (CAS 104-04-1) has a lower molecular weight (180.16 vs. 198.15 g·mol⁻¹) and lacks the electron-withdrawing fluorine, which reduces its computed LogP and alters its hydrogen-bond acceptor count (4 acceptors for CAS 345-30-2 vs. 4 acceptors for the non-fluorinated analog, but with different spatial distribution) [2]. The topological polar surface area (TPSA) of 74.9 Ų for CAS 345-30-2 is identical to the non-fluorinated compound; however, the fluorine atom modifies the local dipole and can affect specific solvent interactions and chromatographic retention [1][3].

Medicinal Chemistry ADME Prediction Formulation Science

Regioselective Nitration Behaviour: Ortho:Para Ratio as a Reactivity Fingerprint

Under mixed nitric and sulfuric acid nitration conditions, 3-fluoroacetanilide (i.e., N-(3-fluorophenyl)acetamide, the direct precursor to CAS 345-30-2) yields the 4-nitro product (CAS 345-30-2) as the major isomer with an ortho:para ratio exceeding 10, indicating that para substitution is strongly favored [1]. This contrasts with nitration of the non-fluorinated acetanilide, where the ortho:para ratio is closer to 0.6 under the same conditions, meaning ortho substitution competes significantly [1]. The high para-selectivity inherent to the 3-fluoro substrate means that CAS 345-30-2 can be obtained with superior regiochemical fidelity in a single nitration step, simplifying downstream purification.

Synthetic Organic Chemistry Process Development Nitration Selectivity

High-Value Application Scenarios for N-(3-fluoro-4-nitrophenyl)acetamide (CAS 345-30-2)


Synthesis of 3-Fluoro-4-nitroaniline-Derived Bioactive Molecules

The acetyl-protected amine in CAS 345-30-2 can be selectively deprotected to yield 3-fluoro-4-nitroaniline, a versatile intermediate for constructing kinase inhibitors, antibacterial agents, and other pharmacophores [1]. The defined 3-fluoro-4-nitro substitution pattern is critical for maintaining the desired electronic and steric profile in structure–activity relationship (SAR) studies; replacement with a 2-fluoro-4-nitro or 4-fluoro-3-nitro isomer would alter the vector of the fluorine atom and the nitro group's electronic influence, potentially abolishing target binding [2].

Reference Standard for Isomer-Specific Analytical Method Development

Because the melting points of the three fluoro-nitroacetanilide isomers span a 62 °C range (138.5–200 °C), CAS 345-30-2 serves as an ideal reference compound for developing and validating HPLC, GC, or differential scanning calorimetry (DSC) methods that must resolve positional isomers in reaction mixtures or quality control samples .

Precursor to Fluorinated Phenylenediamines for High-Performance Polymers

Reduction of the nitro group in CAS 345-30-2 followed by deacetylation provides 3-fluoro-1,4-phenylenediamine, a monomer used in the synthesis of fluorine-containing polyimides and polybenzimidazoles with enhanced thermal stability and dielectric properties [3]. The specific 3-fluoro-4-amino substitution pattern is required to achieve the desired polymer backbone geometry.

Model Substrate in Nitration Mechanistic Studies

The 1968 study by Lynch et al. established that 3-fluoroacetanilide (the precursor to CAS 345-30-2) exhibits an ortho:para nitration ratio >10 under mixed-acid conditions, making it a benchmark substrate for investigating electronic directing effects in electrophilic aromatic substitution [4]. Researchers studying novel nitrating agents or computational models of regioselectivity can use CAS 345-30-2 as a well-characterized reference point.

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